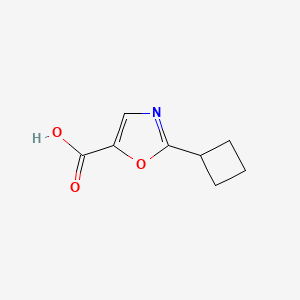

2-cyclobutyl-1,3-oxazole-5-carboxylic acid

Description

2-Cyclobutyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound featuring a cyclobutyl substituent at the 2-position of the oxazole ring and a carboxylic acid group at the 5-position.

Properties

IUPAC Name |

2-cyclobutyl-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-8(11)6-4-9-7(12-6)5-2-1-3-5/h4-5H,1-3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSXHGJCXJHVKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC=C(O2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclobutyl-1,3-oxazole-5-carboxylic acid typically involves the cyclization of β-hydroxy amides. One common method employs Deoxo-Fluor® as a fluorinating agent to effect the cyclization at room temperature, resulting in the formation of oxazolines, which can then be oxidized to oxazoles using manganese dioxide . Another approach involves the use of Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane for cyclodehydration .

Industrial Production Methods

the use of flow synthesis techniques, which offer advantages in terms of safety and product purity, is a promising approach for scaling up the production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-cyclobutyl-1,3-oxazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Reduction: Reduction reactions are less common for this compound but can be explored using appropriate reducing agents.

Substitution: Substitution reactions can occur at the oxazole ring, particularly at positions adjacent to the nitrogen and oxygen atoms.

Common Reagents and Conditions

Oxidation: Manganese dioxide, NiO2, CuBr2/DBU

Cyclodehydration: Deoxo-Fluor®, Burgess’ reagent, Mitsunobu reagent, Martin sulfurane

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Chemical Applications

Synthesis Building Block

2-Cyclobutyl-1,3-oxazole-5-carboxylic acid serves as a vital intermediate in the synthesis of more complex organic compounds. Its oxazole structure is particularly useful in creating derivatives that can be employed in medicinal chemistry and materials science.

Reactivity Studies

The compound can undergo various reactions, including nucleophilic substitutions and cyclization processes. Common reagents used in these reactions include bases like sodium hydroxide and acids such as hydrochloric acid, facilitating the formation of diverse derivatives.

Biological Applications

Antimicrobial Activity

Research indicates that 2-cyclobutyl-1,3-oxazole-5-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against multiple bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Properties

Studies have shown that this compound can reduce the viability of specific cancer cell lines significantly. The mechanism involves the activation of intrinsic apoptotic pathways, which leads to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins. This property positions it as a candidate for further development in cancer therapeutics.

Medicinal Chemistry

Pharmaceutical Intermediate

The compound is being investigated as a pharmaceutical intermediate for various drug formulations. Its ability to modulate biological targets makes it a valuable component in drug design aimed at treating diseases influenced by specific molecular interactions.

Lysophosphatidic Acid (LPA) Receptor Antagonism

Recent patents highlight the use of cyclobutyl carboxylic acids, including 2-cyclobutyl-1,3-oxazole-5-carboxylic acid, as antagonists for LPA receptors. These receptors are implicated in several pathological conditions, including cancer and fibrotic diseases. The ability to inhibit LPA signaling pathways opens avenues for therapeutic applications in managing these diseases .

Case Studies

-

Antimicrobial Efficacy Study

A study evaluated the antimicrobial activity of 2-cyclobutyl-1,3-oxazole-5-carboxylic acid against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at low concentrations, supporting its potential use as an antimicrobial agent. -

Mechanism of Action in Cancer Cells

Another investigation focused on the anticancer effects of this compound on human cancer cell lines. The study revealed that treatment with the compound led to apoptosis through mitochondrial pathways, highlighting its therapeutic potential in oncology.

Mechanism of Action

The mechanism of action of 2-cyclobutyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the substituents on the oxazole ring .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes critical data for 2-cyclobutyl-1,3-oxazole-5-carboxylic acid and its analogs:

*Calculated based on molecular formula.

Key Observations

Substituent Effects on Physical Properties: Cyclobutyl vs. Cyclopropyl: The cyclobutyl group in the target compound offers greater steric bulk and ring strain compared to the cyclopropyl group in . This may reduce solubility but enhance binding in hydrophobic pockets in biological systems. Aryl vs. Alkyl Substituents: The phenyl group in 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid increases molecular weight and melting point (239–242°C) compared to alkyl-substituted analogs.

Solubility Trends :

- The 2,4-dimethyl analog shows high predicted water solubility (~10–12 g/L), likely due to its small size and lack of bulky substituents.

- Hydrochloride salts (e.g., ) enhance solubility via ionic character, contrasting with the hydrophobic cyclobutyl group in the target compound.

Synthetic and Commercial Considerations :

Biological Activity

2-Cyclobutyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound characterized by its unique cyclobutyl group and oxazole ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for exploring therapeutic applications and mechanisms of action.

The molecular formula of 2-cyclobutyl-1,3-oxazole-5-carboxylic acid is CHNO, with a molecular weight of approximately 155.18 g/mol. The compound features a five-membered ring that includes both nitrogen and oxygen atoms, contributing to its chemical reactivity and biological interactions.

The biological activity of 2-cyclobutyl-1,3-oxazole-5-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to significant biological effects, including:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains.

- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation.

- Anti-inflammatory Properties : It has been investigated for its ability to reduce inflammation in cellular models.

Biological Activity Data

A summary of the biological activities observed for 2-cyclobutyl-1,3-oxazole-5-carboxylic acid is presented in the following table:

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Staphylococcus aureus | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Reduction of cytokine production |

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of various oxazole derivatives, 2-cyclobutyl-1,3-oxazole-5-carboxylic acid exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 250 µg/mL, indicating moderate antimicrobial efficacy .

Case Study 2: Anticancer Potential

Research focused on the anticancer properties of oxazole derivatives revealed that 2-cyclobutyl-1,3-oxazole-5-carboxylic acid could inhibit the growth of human cancer cell lines. The compound demonstrated an IC value in the low micromolar range, suggesting its potential as a lead compound for further development in cancer therapeutics .

Case Study 3: Anti-inflammatory Effects

In vitro studies assessed the anti-inflammatory effects of the compound on cytokine production in activated macrophages. Results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels when treated with 2-cyclobutyl-1,3-oxazole-5-carboxylic acid, highlighting its potential for treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.